molecular formula C20H25N3O4S B4438413 1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide

Cat. No. B4438413
M. Wt: 403.5 g/mol
InChI Key: HHDOCQWFLRKMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT was first synthesized in 2001 and has since been used in various studies to investigate its potential as a therapeutic agent for various diseases.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide inhibits the activity of gamma-secretase, a protease enzyme that is involved in the cleavage of various transmembrane proteins, including Notch and amyloid precursor protein (APP). By inhibiting gamma-secretase, 1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide prevents the cleavage of Notch and APP, leading to the inhibition of the Notch signaling pathway and the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, the reduction of amyloid-beta peptide production, and the inhibition of platelet aggregation. However, 1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide may also have off-target effects on other protease enzymes, leading to potential side effects.

Advantages and Limitations for Lab Experiments

1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for gamma-secretase. However, 1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide may also have limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide in scientific research, including the investigation of its potential therapeutic applications in other diseases, the development of more specific gamma-secretase inhibitors, and the optimization of dosing and delivery methods to minimize potential side effects. Additionally, further studies are needed to better understand the off-target effects of 1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide and its potential interactions with other drugs.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, 1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been shown to inhibit the Notch signaling pathway, which is involved in cancer cell proliferation and survival. In Alzheimer's disease research, 1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been shown to inhibit the production of amyloid-beta peptides, which are involved in the formation of amyloid plaques in the brain. In cardiovascular disease research, 1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been shown to inhibit platelet aggregation, which is involved in the formation of blood clots.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-22(2)28(25,26)23-14-12-16(13-15-23)20(24)21-17-8-10-19(11-9-17)27-18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDOCQWFLRKMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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